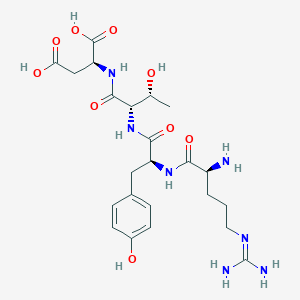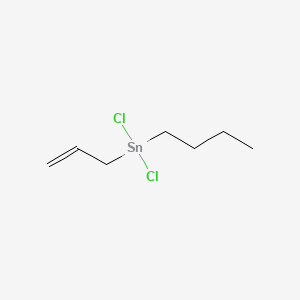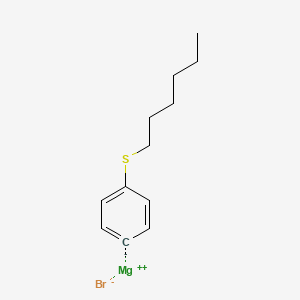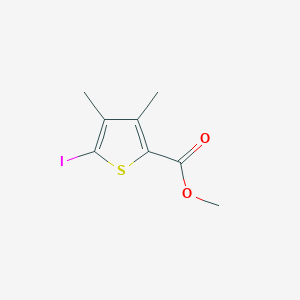![molecular formula C30H29Cl2NS B12640885 N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride CAS No. 31165-80-7](/img/structure/B12640885.png)
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride is a complex organic compound that features a benzo[a]anthracene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride typically involves multiple steps. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the anthracene moiety . This reaction is carried out under specific conditions, including the use of palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used in the study of photophysical and electrochemical properties of anthracene derivatives.
Biology: It may be used in the development of fluorescent dyes and probes for biological imaging.
Mecanismo De Acción
The mechanism of action of N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other anthracene derivatives such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride is unique due to its specific structure, which combines the benzo[a]anthracene moiety with a chloroethylsulfanyl group. This unique structure imparts distinct photophysical and electrochemical properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
31165-80-7 |
|---|---|
Fórmula molecular |
C30H29Cl2NS |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C30H28ClNS.ClH/c31-16-19-33-18-5-17-32-21-22-10-12-24(13-11-22)30-27-9-4-2-7-25(27)20-29-26-8-3-1-6-23(26)14-15-28(29)30;/h1-4,6-15,20,32H,5,16-19,21H2;1H |
Clave InChI |
WZEXABDGNMWJHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=C(C=C5)CNCCCSCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)
![N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide](/img/structure/B12640817.png)

![1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate](/img/structure/B12640846.png)

![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)

![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)


![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)


